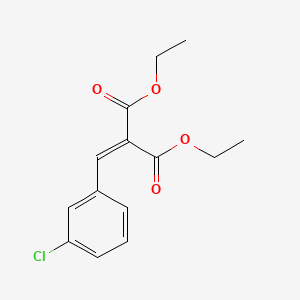
Diethyl 2-(3-chlorobenzylidene)malonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 2-(3-chlorobenzylidene)malonate is an organic compound that belongs to the class of malonates It is characterized by the presence of a 3-chlorobenzylidene group attached to the malonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 2-(3-chlorobenzylidene)malonate can be synthesized through the Knoevenagel condensation reaction. This reaction involves the condensation of diethyl malonate with 3-chlorobenzaldehyde in the presence of a base such as piperidine or pyridine. The reaction is typically carried out in a solvent like ethanol or methanol at reflux temperature. The general reaction scheme is as follows:
Diethyl malonate+3-chlorobenzaldehydeBaseDiethyl 2-(3-chlorobenzylidene)malonate+Water
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, improved yields, and reduced reaction times. The use of solid-phase synthesis techniques, such as ball milling, has also been explored to minimize the use of solvents and enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-(3-chlorobenzylidene)malonate undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the 3-chlorobenzylidene group can be substituted with other nucleophiles.
Reduction Reactions: The carbonyl groups in the malonate moiety can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
Substitution: Substituted derivatives of this compound.
Reduction: this compound alcohols.
Oxidation: Carboxylic acids or other oxidized products.
Scientific Research Applications
Diethyl 2-(3-chlorobenzylidene)malonate has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.
Industry: The compound is utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of diethyl 2-(3-chlorobenzylidene)malonate involves its reactivity towards nucleophiles and electrophiles. The presence of the electron-withdrawing 3-chlorobenzylidene group enhances the electrophilicity of the carbonyl carbon atoms in the malonate moiety, making them more susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations, including the formation of carbon-carbon and carbon-heteroatom bonds .
Comparison with Similar Compounds
Similar Compounds
- Diethyl malonate
- Dimethyl malonate
- Diethyl 2-(4-chlorobenzylidene)malonate
Uniqueness
Diethyl 2-(3-chlorobenzylidene)malonate is unique due to the presence of the 3-chlorobenzylidene group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in organic synthesis, offering different reactivity patterns compared to its analogs .
Properties
CAS No. |
6768-21-4 |
|---|---|
Molecular Formula |
C14H15ClO4 |
Molecular Weight |
282.72 g/mol |
IUPAC Name |
diethyl 2-[(3-chlorophenyl)methylidene]propanedioate |
InChI |
InChI=1S/C14H15ClO4/c1-3-18-13(16)12(14(17)19-4-2)9-10-6-5-7-11(15)8-10/h5-9H,3-4H2,1-2H3 |
InChI Key |
ASZSQVRNXYEROB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=CC1=CC(=CC=C1)Cl)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




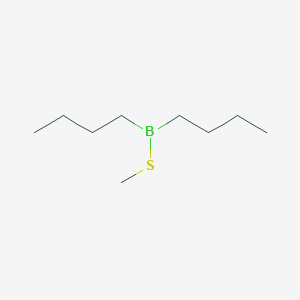
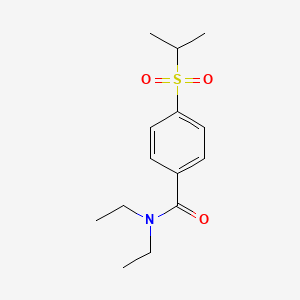
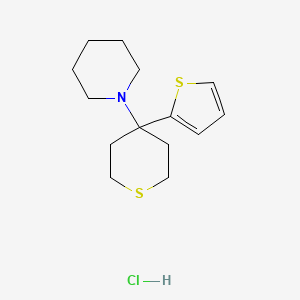
![5-Ethenylbicyclo[2.2.2]oct-2-ene](/img/structure/B14718013.png)

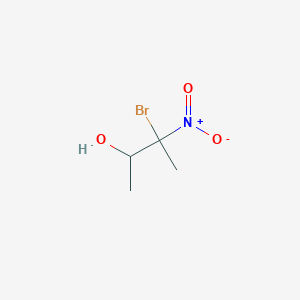

![5-Ethenylbicyclo[2.2.2]oct-2-ene](/img/structure/B14718047.png)

![3,9-Diphenyl-2,4,8,10-tetraoxa-3,9-diarsaspiro[5.5]undecane](/img/structure/B14718053.png)

![2-Butenedioic acid, 2-[(2-nitrophenyl)amino]-, dimethyl ester](/img/structure/B14718069.png)
